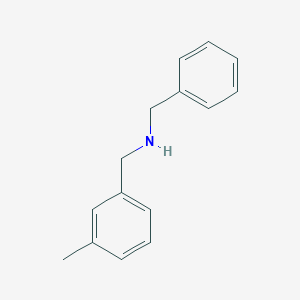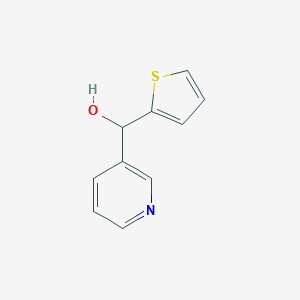![molecular formula C18H20N2O3S B464536 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide CAS No. 327066-37-5](/img/structure/B464536.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .科学的研究の応用
Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects
Synthetic phenolic antioxidants (SPAs) have broad applications in preventing oxidative reactions in various products, extending their shelf life. Despite their utility, concerns about their environmental presence, human exposure, and potential toxicity have been raised. Toxicity studies indicate that some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even exhibit carcinogenic potential. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Indolylarylsulfones as HIV Inhibitors
Indolylarylsulfones represent a potent class of non-nucleoside reverse transcriptase inhibitors for HIV-1, showcasing the relevance of indole derivatives in therapeutic applications. The review details structure-activity relationship (SAR) studies aimed at enhancing the efficacy of these compounds, highlighting their promise in AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Neuroprotective Potential of 3-N-Butylphthalide Derivatives
Research into 3-N-Butylphthalide (NBP) derivatives for treating ischemic stroke and degenerative diseases emphasizes the neuroprotective effects of certain chemical compounds. NBP has shown promising outcomes in stroke management and is noted for its multi-targeted actions, including mitigation of oxidative stress and inflammation. This points to the broader therapeutic potential of chemically modified natural products (Abdoulaye & Guo, 2016).
Phenylpiperazine Derivatives: Patent Review and Therapeutic Potential
Phenylpiperazine is a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for CNS disorders. This review suggests expanding research into new therapeutic fields, underscoring the chemical versatility and potential of phenylpiperazine derivatives beyond their established applications (Maia, Tesch, & Fraga, 2012).
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide” could involve further exploration of its biological activities and potential therapeutic applications.
作用機序
Target of Action
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Given its indole structure, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-5-18(21)19-15-8-10-16(11-9-15)24(22,23)20-13-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQDUKDZNZFAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}indoline](/img/structure/B464460.png)
![2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B464482.png)
![1-[(3-Methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B464485.png)
![2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464486.png)

![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B464548.png)
![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)


![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B464612.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)
![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)
![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)
